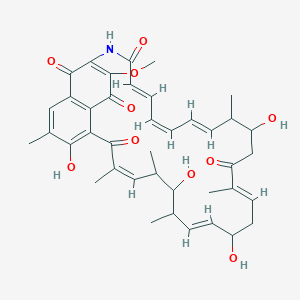

Naphthoquinomycin A

説明

Naphthoquinomycin A (NPA000326) is a naphthoquinone-derived antibiotic first isolated from Streptomyces sp. X-12384 in 1975 . Its molecular formula is C₄₀H₄₆ClNO₉, with a molecular weight of 720.2590 Da and an exact mass of 719.2861 Da. Structurally, it belongs to the tetrocarcin-related antibiotic family, characterized by a polyketide backbone synthesized from acetate and propionate units . Key spectral features include UV absorption maxima at 232, 245, and 263 nm, and it forms a dark-brown complex with orcinol staining (Rf = 0.71 in chloroform/methanol 9:1) .

特性

CAS番号 |

101190-62-9 |

|---|---|

分子式 |

C40H47NO10 |

分子量 |

701.8 g/mol |

IUPAC名 |

(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-31-methoxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |

InChI |

InChI=1S/C40H47NO10/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18- |

InChIキー |

LTHCNGAEDWPRCS-HODGDDQQSA-N |

SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC |

異性体SMILES |

CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)OC |

正規SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC |

同義語 |

naphthoquinomycin A |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of Naphthoquinomycin A and Analogs

Key Differences :

- Substituents: Naphthoquinomycin C and J feature an N-Acetyl-L-cysteine group at C-30, absent in Naphthoquinomycin A .

- Backbone: Chlorotetracenomycin (57) shares a tetracyclic core but lacks the extended side chains seen in naphthoquinomycins .

- Spectral Data: ¹H-NMR of Naphthomycin J shows unique signals at δH = 3.24 ppm (doublet) and δH = 4.48 ppm (singlet) for cysteine-derived protons, distinguishing it from Naphthoquinomycin C .

Table 2: Activity Profiles

Notable Trends:

- Specificity: Naphthoquinomycin A targets prokaryotic FAS-II, while Chlorotetracenomycin acts on eukaryotic DNA .

- Potency: Chlorotetracenomycin shows higher cytotoxicity (0.5 µM) due to DNA-binding efficacy, whereas naphthoquinomycins require higher concentrations for antimicrobial effects .

Challenges :

- Naphthoquinomycin derivatives exhibit low natural abundance (<2 mg/L), necessitating optimized fermentation .

- Structural complexity complicates synthetic approaches, favoring microbial biosynthesis over chemical synthesis .

Limitations and Contradictions

- Structural vs. Functional Similarity: Despite shared polyketide backbones, biological activities vary significantly. For example, Naphthoquinomycin C and J differ by a single substituent but target distinct pathways (membrane lysis vs. ergosterol inhibition) .

- Yield Discrepancies : Attempts to scale production of related compounds (e.g., strain 0-024) failed due to low yields (<0.1 mg/L), highlighting strain-specific biosynthetic limitations .

Q & A

Q. How is Naphthoquinomycin A structurally characterized, and what methodologies are critical for confirming its identity?

Structural characterization of Naphthoquinomycin A involves a combination of high-resolution mass spectrometry (HR-EI-MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For example:

- HR-EI-MS determines molecular formula (e.g., C₄₄H₅₂N₂O₁₂S for Naphthomycin J, a derivative) and distinguishes isotopic patterns .

- ¹H-NMR identifies functional groups and side-chain modifications, such as the N-acetyl-L-cysteine substitution in Naphthomycin J (δH = 3.24–4.48 ppm) .

- HPLC (e.g., using C18 columns with UV detection at 232–245 nm) isolates and quantifies compounds in complex mixtures .

Table 1: Key Analytical Parameters for Naphthoquinomycin Derivatives

Q. What are the primary biological targets of Naphthoquinomycin A, and how are these interactions validated experimentally?

Naphthoquinomycin A is known to inhibit fatty acid synthetase (FAS) in E. coli (Type II FAS). Methodologies include:

- Enzymatic assays : Measuring FAS activity inhibition via spectrophotometric quantification of cofactor consumption (e.g., NADPH oxidation) .

- Comparative studies : Testing analogs (e.g., Naphthomycin J) to assess structure-activity relationships (SAR) .

- Genetic validation : Knockout or overexpression of FAS genes to confirm target specificity .

Advanced Research Questions

Q. What challenges arise in elucidating the biosynthesis pathway of Naphthoquinomycin A, and what strategies address these?

Key challenges include:

- Pathway complexity : Modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems require gene cluster analysis via genome mining and heterologous expression .

- Post-modification reactions : Thiol-mediated additions (e.g., N-acetylcysteamine incorporation) are tracked using isotopic labeling and time-resolved fermentation profiling .

- Data integration : Combining metabolomics (LC-MS/MS) with transcriptomics to link gene expression to metabolite production .

Q. How can researchers resolve contradictions in reported bioactivity data for Naphthoquinomycin A across studies?

Contradictions may stem from variations in assay conditions, purity, or microbial strains. Solutions include:

- Systematic reviews : Adopting PRISMA guidelines to aggregate and critically appraise existing data .

- Standardized protocols : Replicating assays under controlled conditions (e.g., fixed pH, temperature, and inoculum size) .

- Meta-analysis : Statistically synthesizing bioactivity data to identify trends or outliers .

Q. What experimental designs are optimal for studying the SAR of Naphthoquinomycin A derivatives?

- Scaffold diversification : Chemoenzymatic synthesis to generate ansa-chain variants (e.g., ethyl vs. methyl substitutions at C-22) .

- Bioactivity screening : High-throughput assays (e.g., microbroth dilution for antimicrobial activity) paired with molecular docking to predict target binding .

- Data validation : Cross-referencing synthetic yields, purity (HPLC >95%), and spectral data (NMR, MS) to exclude artifacts .

Methodological Considerations

- Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR solvent systems) in supplementary materials .

- Ethical reporting : Adhere to NIH guidelines for preclinical studies, including statistical rigor and transparency in data interpretation .

- Interdisciplinary collaboration : Combine chemical synthesis with bioinformatics (e.g., AntiBase, DNP databases) for structural dereplication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。